molecular formula C19H22N2O5S B2755814 N-(3,4-dimethoxybenzyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide CAS No. 899976-89-7

N-(3,4-dimethoxybenzyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide

Cat. No. B2755814
CAS RN: 899976-89-7
M. Wt: 390.45
InChI Key: DQKNIHOOHUBNKE-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide, also referred to as DIBA, is a synthetic compound that has been studied for its potential therapeutic properties.

Mechanism of Action

The mechanism of action of DIBA is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. DIBA has been shown to inhibit the activity of histone deacetylase (HDAC), which plays a role in gene expression and cell differentiation. DIBA has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is involved in inflammation and cell survival.
Biochemical and Physiological Effects
DIBA has been shown to have various biochemical and physiological effects. In cancer cells, DIBA induces apoptosis by activating the caspase pathway. DIBA has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, DIBA has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using DIBA in lab experiments is its specificity for certain enzymes and signaling pathways. This allows researchers to study the effects of inhibiting these targets without affecting other cellular processes. However, one limitation of using DIBA in lab experiments is its potential toxicity. DIBA has been shown to have cytotoxic effects on some cell types, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on DIBA. One area of interest is its potential use in combination with other therapies for cancer treatment. Another area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of DIBA and its potential effects on other cellular processes.

Synthesis Methods

DIBA is synthesized through a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with 2-aminothiazoline-4-carboxylic acid to form N-(3,4-dimethoxybenzyl)-2-aminothiazoline-4-carboxamide. This intermediate is then reacted with phosgene to form N-(3,4-dimethoxybenzyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide.

Scientific Research Applications

DIBA has been studied for its potential therapeutic properties in various scientific research applications. One study found that DIBA inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. Another study found that DIBA has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. DIBA has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease.

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-25-17-8-7-14(11-18(17)26-2)13-20-19(22)15-5-3-6-16(12-15)21-9-4-10-27(21,23)24/h3,5-8,11-12H,4,9-10,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKNIHOOHUBNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CC(=CC=C2)N3CCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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